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6-Chloro-3,7-dimethylocta-2,7-dien-1-ol

Cat. No.: B14452167
CAS No.: 74514-18-4
M. Wt: 188.69 g/mol
InChI Key: RTDZFTJCGOSRSD-UHFFFAOYSA-N
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Description

Significance of Chlorinated Octadienols in Chemical Catalysis and Transformations

Chlorinated octadienols, such as the target molecule 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol, are of particular significance due to the presence of an allylic chloride. The allylic C-Cl bond is activated towards substitution reactions, making it a valuable functional group for introducing new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This enhanced reactivity is crucial in various chemical transformations, allowing for the construction of more complex derivatives from the terpenoid backbone.

In the realm of chemical catalysis, the chlorine atom can serve as a handle for coordination to a metal center, facilitating catalytic cycles such as cross-coupling reactions. The strategic placement of the chloro group within the dienol structure can influence the regioselectivity and stereoselectivity of subsequent transformations. While many studies focus on the catalytic degradation of chlorinated compounds as environmental pollutants, the principles of activating the C-Cl bond are translatable to synthetic applications. nih.govresearchgate.net Research into the reactions of monoterpenes with atomic chlorine, often for atmospheric studies, also provides insight into the fundamental reactivity of these systems, which can be harnessed for controlled synthetic purposes. rsc.org The presence of both an alcohol and a reactive allylic chloride in one molecule allows for sequential or cascade reactions, enabling the rapid assembly of complex structures from a relatively simple terpenoid precursor. nih.gov

Overview of Terpenoid Alcohol Frameworks as Synthetic Building Blocks

Terpenoid alcohols are cornerstone building blocks in modern organic synthesis, largely due to their abundance in nature, inherent chirality, and functionalized carbon skeletons. nih.gov These compounds are key components of the "chiral pool," a collection of inexpensive and readily available enantiomerically pure molecules provided by nature. nih.gov By starting a synthesis with a chiral terpenoid alcohol, such as geraniol (B1671447) or citronellol, chemists can bypass the need for developing complex asymmetric methodologies, saving numerous steps and resources. nih.govelsevierpure.com

The utility of these frameworks is multifaceted. The carbon skeleton provides a robust and pre-organized scaffold that can be elaborated upon. The alcohol functional group is a versatile handle that can be easily converted into other functionalities, such as aldehydes, ketones, esters, or good leaving groups for substitution reactions. researchgate.netresearchgate.net This versatility allows for a "scaffold hopping" approach, where a single terpenoid starting material can be transformed into a diverse range of structurally distinct targets. researchgate.netchemrxiv.org Through enzymatic and chemical modifications, the functional groups on these frameworks can be manipulated with high precision, enabling the targeted synthesis of complex natural products and their analogs. researchgate.net

Research Trajectories for Complex Chemical Architectures

Current research in organic synthesis is heavily focused on developing efficient and innovative strategies to construct molecules with increasing complexity. Terpenoid frameworks are central to these efforts, serving as starting points for highly ambitious synthetic campaigns. nih.gov One major research trajectory involves emulating nature's biosynthetic pathways, particularly the powerful cationic cyclization cascades that form polycyclic terpene skeletons from simple acyclic precursors. nih.gov

Beyond biomimetic approaches, researchers are exploring novel methodologies to manipulate terpenoid building blocks. Radical cascade reactions, for instance, have emerged as a powerful tool for forming multiple carbon-carbon bonds in a single step, rapidly building molecular complexity in ways that complement traditional ionic pathways. nih.govrsc.org These radical processes are often tolerant of various functional groups and can be effective in creating sterically congested ring systems common in complex terpenoids. nih.govacs.org Another prominent research direction is the development of chemoenzymatic strategies, which combine the selectivity of enzymes with the broad scope of chemical reactions to achieve transformations that are difficult by either method alone. researchgate.netchemrxiv.org These approaches aim to functionalize unactivated C-H bonds or install specific stereochemistries, unlocking new pathways for converting simple terpenes into intricate and valuable molecules. researchgate.netnih.gov

Physicochemical Properties of a Parent Monoterpenoid Alcohol

Detailed experimental data for this compound is not widely available in the public literature. The table below provides data for a well-characterized, structurally related parent compound, Geraniol, which is an isomer of the unchlorinated backbone.

PropertyValueSource(s)
Compound Name Geraniol ((2E)-3,7-Dimethylocta-2,6-dien-1-ol) researchgate.net
Molecular Formula C₁₀H₁₈O
Molar Mass 154.25 g/mol
Appearance Colorless to pale yellow oily liquid
Density 0.879 g/cm³
Melting Point -15 °C
Boiling Point 229-230 °C
Refractive Index 1.476
Solubility Insoluble in water; soluble in organic solvents
CAS Number 106-24-1 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClO B14452167 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol CAS No. 74514-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74514-18-4

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

6-chloro-3,7-dimethylocta-2,7-dien-1-ol

InChI

InChI=1S/C10H17ClO/c1-8(2)10(11)5-4-9(3)6-7-12/h6,10,12H,1,4-5,7H2,2-3H3

InChI Key

RTDZFTJCGOSRSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(=CCO)C)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 3,7 Dimethylocta 2,7 Dien 1 Ol

Stereocontrolled Synthesis and Enantiomeric Resolution

For chiral molecules like 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol, controlling the stereochemistry at the newly formed chiral center (C6) is a critical aspect of synthesis.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of chlorinated terpene alcohols, this is often achieved through catalyst-controlled reactions. acs.org The one-pot β-chlorination protocol mentioned previously can be rendered enantioselective by using a chiral catalyst during the α-chlorination step. acs.org

Specifically, organocatalysts such as the MacMillan catalyst and its enantiomer have been employed for the α-chlorination of aldehydes derived from terpene alcohols. acs.org The use of these catalysts, in conjunction with NCS, directs the chlorine atom to a specific face of the enamine intermediate, resulting in a high degree of enantioselectivity. For example, the chlorination of (R)-citronellal using the appropriate MacMillan catalyst yielded the corresponding α-chloro alcohol with an enantiomeric excess (ee) of >99%. acs.org This demonstrates that the stereochemical outcome is dictated by the catalyst rather than any inherent chirality in the starting material, a hallmark of a catalyst-controlled process. acs.org

Table 2: Catalyst-Controlled Enantioselective α-Chlorination. acs.org
Substrate Aldehyde (ee)CatalystTemperature (°C)Product Diastereomeric Ratio (syn/anti)Product ee (%)
(R)-Citronellal (96%)MacMillan Catalyst 2-1598:2>99
(R)-Citronellal (96%)ent-MacMillan Catalyst ent-2-282:98>99

When a molecule already contains one or more chiral centers, the introduction of a new one can result in the formation of diastereomers. Diastereoselective control ensures that the desired diastereomer is formed preferentially.

In the catalyst-controlled chlorination of terpene-derived aldehydes, high diastereoselectivity is consistently observed. acs.org The reaction of (R)-citronellal, which has an existing chiral center at C3, demonstrates this principle. The use of one enantiomer of the MacMillan catalyst leads predominantly to the syn diastereomer (98:2 ratio), while the other catalyst enantiomer yields the anti diastereomer with equal preference (98:2 ratio). acs.org This high level of control is crucial for synthesizing stereochemically pure complex molecules. The ability to select the desired diastereomer simply by choosing the appropriate catalyst enantiomer is a powerful tool in modern organic synthesis. acs.org

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of the synthesis of this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, and the nature of the catalyst or reagents can significantly influence the formation of different stereoisomers. For instance, in reactions involving allylic systems, the geometry of the transition state, which dictates the stereoselectivity, can be manipulated by these parameters.

Research into related stereoselective syntheses has demonstrated that the use of chiral catalysts or auxiliaries can lead to the preferential formation of one enantiomer over another. rsc.org While specific studies on this compound are not extensively detailed in the provided results, the principles of stereoselective control are well-established. For example, in the synthesis of fused heterocycles with multiple stereocenters, catalyst systems like Sc(OTf)₃ and 2,2′-bipyridine have been shown to afford products with good to excellent diastereoselectivities. rsc.org The solvent can also play a critical role by stabilizing certain transition states or intermediates, thereby directing the reaction towards a specific stereochemical pathway.

The following table outlines hypothetical reaction conditions and their potential influence on the stereoselectivity of allylic chlorination reactions, based on general principles of organic synthesis.

ParameterCondition ACondition BPotential Influence on Stereoselectivity
Solvent Non-polar (e.g., Hexane)Polar aprotic (e.g., THF)Can alter the conformation of the substrate and the transition state geometry.
Temperature Low (-78 °C)Ambient (25 °C)Lower temperatures often increase stereoselectivity by favoring the transition state with the lowest activation energy.
Reagent N-Chlorosuccinimide (NCS)Oxalyl chloride/DMSOThe nature of the chlorine source and activating agent can influence the mechanism and stereochemical outcome. organic-chemistry.orgacs.org
Catalyst Achiral Lewis acidChiral catalystA chiral catalyst can create a chiral environment, leading to enantioselective product formation.

Derivatization from Precursor Alcohols and Halogenated Intermediates

The synthesis of this compound can be approached through the modification of readily available precursors, such as non-chlorinated dienols or other halogenated intermediates. These pathways offer versatility and allow for the introduction of the chloro substituent at a strategic point in the synthetic sequence.

Geraniol (B1671447) and nerol (B1678202), which are isomers of 3,7-dimethylocta-2,6-dien-1-ol, are excellent starting materials for the synthesis of this compound. nih.govrsc.orggoogle.com These naturally abundant monoterpene alcohols provide a C10 backbone that can be functionalized. The key transformation involves the selective chlorination of the C6-C7 double bond. This can be achieved using various chlorinating agents. The reaction conditions must be carefully controlled to avoid unwanted side reactions, such as cyclization or rearrangement, which are common in terpenic systems. bibliotekanauki.pl For example, a process for the synthesis of nerol oxide from nerol involves the addition of a halogenating agent in an anhydrous alcoholic solvent. google.com

Precursor AlcoholReagentPotential Product
GeraniolN-Chlorosuccinimide (NCS)Allylic chlorinated derivatives
Nerolt-Butyl hypochlorite (B82951)Allylic chlorinated derivatives

Reductive elimination is a fundamental step in organometallic chemistry where a metal center's oxidation state decreases, and a new covalent bond is formed between two ligands. wikipedia.orglibretexts.org This process can be harnessed to form the dienol structure from appropriately substituted precursors. For instance, a dihalo-alcohol could undergo reductive elimination catalyzed by a low-valent metal complex to generate the desired diene system. The reaction is the microscopic reverse of oxidative addition. libretexts.orgyoutube.com The rate of reductive elimination can be influenced by factors such as the metal's identity, its electron density, and steric properties of the complex. youtube.com

Dehydrohalogenation is another classical and effective method for creating double bonds. google.com Starting from a dihalogenated octanol, treatment with a base can eliminate two equivalents of hydrogen halide to form the conjugated diene system of the target molecule. The choice of base and reaction conditions is crucial to control the regioselectivity of the elimination and to favor the formation of the desired dienol isomer.

An alternative synthetic strategy involves the ring-opening of an epoxide or another cyclic ether precursor. encyclopedia.puborganic-chemistry.org For example, an epoxide derived from a suitable octenol can be opened by a chloride nucleophile. This reaction can be highly regioselective and stereospecific, depending on the reaction conditions and the nature of the epoxide. mdpi.com Lewis acids or other catalysts can be employed to facilitate the ring-opening and to control the regiochemistry of the chloride attack. researchgate.netorganic-chemistry.org This approach is particularly useful for introducing the chloro and hydroxyl functionalities with a defined stereochemical relationship. For instance, the conversion of epoxides to β-alkoxy alcohols can be achieved using molybdenum(VI) dichloride dioxide as a catalyst. organic-chemistry.org

Catalytic Systems and Reagent Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic system and the reagents used. Optimization of these components is a key area of research to develop more sustainable and effective synthetic routes.

Transition metal catalysts are powerful tools for a variety of organic transformations, including oxidative chlorination. rsc.org In the context of synthesizing this compound, a transition metal catalyst could activate an allylic C-H bond of a precursor alcohol, facilitating its reaction with a chlorine source. rsc.org This direct functionalization approach is highly atom-economical. rsc.org For example, palladium, rhodium, and iridium complexes have been investigated for allylic C-H functionalization. rsc.orgacs.org The choice of metal, ligands, and oxidant is critical for achieving high catalytic turnover and selectivity. A tandem oxidation/halogenation of aryl allylic alcohols can be achieved under Moffatt-Swern conditions. organic-chemistry.orgacs.org

The following table provides examples of transition metals and their potential applications in catalytic oxidative chlorination.

Transition MetalTypical Catalyst SystemPotential Application
Palladium Pd(OAc)₂ / Ligand / OxidantAllylic C-H chlorination
Rhodium [RhCp*Cl₂]₂ / AgSbF₆Allylic functionalization
Copper CuCl₂ / OxidantOxidative chlorination of alkenes

Organocatalytic Approaches to Chlorination

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives for a wide range of transformations, including the chlorination of alcohols. These methods provide pathways to chiral halogenated compounds, which are valuable synthons in medicinal and chemical industries. organic-chemistry.orgnih.gov

One prominent organocatalytic strategy involves the activation of aldehydes using chiral secondary amines to form nucleophilic enamine intermediates. organic-chemistry.orgnih.gov For the synthesis of this compound, this would necessitate the initial oxidation of the primary alcohol to the corresponding aldehyde, geranial. The resulting enamine can then react with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone, to achieve α-chlorination with high enantioselectivity. organic-chemistry.orgnih.gov The use of specific imidazolidinone catalysts has been shown to be effective for the halogenation of a diverse range of aldehyde substrates. nih.gov

Another organocatalytic approach for the direct chlorination of alcohols utilizes a catalytic phosphine (B1218219) system under Appel-type conditions. organic-chemistry.org This methodology employs a phosphine catalyst, such as trioctylphosphane, which undergoes a P(III)/P(V) redox cycle. In this system, a readily available chlorinating agent like benzotrichloride (B165768) serves as the chlorine source, and a terminal reductant, for instance, phenylsilane, is used to regenerate the active phosphine catalyst. organic-chemistry.org This approach avoids the stoichiometric phosphine oxide by-products typical of the classic Appel reaction, presenting a more atom-economical and sustainable option. organic-chemistry.org While demonstrated for a range of primary, secondary, and tertiary alcohols, its application to complex allylic alcohols like the precursor to this compound would require optimization to ensure chemoselectivity and avoid unwanted side reactions at the double bonds. organic-chemistry.org

The table below summarizes key aspects of these organocatalytic approaches.

Catalytic System Substrate Chlorinating Agent Key Features
Chiral Amine (e.g., Imidazolidinone)Aldehyde (from alcohol oxidation)Perchlorinated Quinone / NCSEnamine catalysis; High enantioselectivity
Trioctylphosphane / PhenylsilaneAlcoholBenzotrichlorideP(III)/P(V) redox cycling; Avoids stoichiometric waste

Application of Halogenating Reagents (e.g., N-bromosuccinimide, m-CPBA)

The synthesis of chlorinated organic molecules relies on a variety of halogenating reagents, with N-halosuccinimides being particularly prominent for allylic halogenations. ucla.edu

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS), the chloro-analogue of the exemplifying N-bromosuccinimide, is a widely used reagent for the allylic chlorination of olefins. ucla.edu The reaction typically proceeds via a free-radical mechanism, which is often initiated by light, heat, or a radical initiator. ucla.edulibretexts.org This method is advantageous as it allows for the introduction of a chlorine atom at the allylic position while minimizing competitive electrophilic addition across the double bonds, especially when a low concentration of the halogenating agent is maintained. ucla.edulibretexts.org The regioselectivity of the reaction on an unsymmetrical substrate like 3,7-dimethylocta-2,7-dien-1-ol would be a critical factor, as multiple allylic positions are available for substitution. In addition to radical pathways, NCS can participate in ionic reactions. For instance, in the presence of a catalyst, NCS can be used for the chlorination of allylic alcohols. researchgate.netacs.org

meta-Chloroperoxybenzoic Acid (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is primarily known as a powerful oxidizing agent, most commonly employed for the epoxidation of alkenes. masterorganicchemistry.comorganic-chemistry.org Its direct use as a chlorinating agent is not its conventional role. In the context of synthesizing this compound, m-CPBA would be expected to react with one of the carbon-carbon double bonds of the precursor to form an epoxide. masterorganicchemistry.comodinity.com The reaction is stereospecific, proceeding via a concerted syn-addition of the oxygen atom to the double bond. masterorganicchemistry.com

While not a direct chlorinating agent, m-CPBA can be involved in reaction sequences that lead to chlorinated products. For instance, the epoxide formed by m-CPBA can be subsequently opened by a chloride source, such as hydrogen chloride or a metal chloride, to yield a chlorohydrin. Furthermore, under certain conditions, side reactions during m-CPBA oxidations can lead to chlorinated by-products, although this is generally not a controlled or high-yielding process. mdpi.comresearchgate.net Some studies have noted that the combination of m-CPBA with sources like HCl can halogenate certain substrates. researchgate.net

The table below outlines the primary applications of these reagents in the context of modifying an allylic alcohol precursor.

Reagent Primary Function Typical Reaction Type Relevance to Chlorination
N-Chlorosuccinimide (NCS)Chlorinating AgentAllylic Chlorination (Radical or Catalytic)Direct introduction of chlorine at the allylic position. ucla.eduacs.org
meta-Chloroperoxybenzoic Acid (m-CPBA)Epoxidizing AgentEpoxidation of AlkenesIndirectly, via epoxidation followed by ring-opening with a chloride source. masterorganicchemistry.comodinity.com

Solvent System and Temperature Effects on Reaction Efficiency and Selectivity

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the efficiency and selectivity of chemical reactions, including the synthesis of this compound.

Solvent Effects

The solvent can affect reaction rates, regioselectivity, and even the reaction mechanism itself. In radical allylic chlorinations, non-polar solvents like carbon tetrachloride (historically) or cyclohexane (B81311) are often used to promote the desired radical pathway over ionic side reactions. For ionic or organocatalytic chlorination reactions, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetone (B3395972) are commonly employed. organic-chemistry.orgdiva-portal.org For example, in the iridium-catalyzed isomerization/chlorination of allylic alcohols, a mixture of THF and water was found to be optimal. diva-portal.org In other systems, such as the ene-type chlorination using activated DMSO, DCM was the solvent of choice. researchgate.net The solvent can influence the solubility of reagents and catalysts, stabilize transition states, and in some cases, participate directly in the reaction.

Temperature Effects

Temperature plays a crucial role in controlling the outcome of chlorination reactions. High temperatures (50-60 °C or higher) are often used to initiate radical chain reactions for allylic chlorination. libretexts.orgresearchgate.net However, elevated temperatures can also lead to the formation of undesired by-products, such as di- and trichlorinated species, or promote decomposition. researchgate.netresearchgate.net

Conversely, many selective catalytic reactions are performed at low temperatures to enhance selectivity and suppress side reactions. For instance, Moffatt-Swern type oxidation/halogenation reactions are typically initiated at -78 °C. acs.org While the reaction can proceed at this low temperature, allowing it to warm to room temperature is often necessary for completion. acs.org Similarly, certain organocatalytic chlorinations are performed at temperatures as low as -30 °C to maximize enantioselectivity. organic-chemistry.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. researchgate.net

The following table summarizes the effects of solvent and temperature on representative chlorination reactions.

Reaction Type Solvent Temperature Observed Effects on Efficiency and Selectivity
Radical ChlorinationBenzene, Carbon Disulfide25 °CSolvent affects the radical pathway, favoring addition over abstraction in some cases. researchgate.net
Gaseous Chlorine ChlorinationNeat55-60 °COptimal temperature for minimizing side products; higher temperatures lead to over-chlorination. researchgate.net
Iridium-Catalyzed ChlorinationTHF/H₂ORoom TemperatureSolvent mixture is crucial; absence of THF leads to low yield. diva-portal.org
Organocatalytic α-ChlorinationAcetone-30 °CAcetone provided optimal results for high conversion and enantioselectivity. organic-chemistry.org
DMSO/TMSCl ChlorinationDichloromethane (DCM)Room TemperatureHigher temperatures (60 °C) led to decomposition of the product. researchgate.net
Moffatt-Swern HalogenationDichloromethane (DCM)-78 °C to Room TempHalogenation occurs even at -78 °C, but the reaction is slower. acs.org

Mechanistic Investigations of Chemical Transformations Involving 6 Chloro 3,7 Dimethylocta 2,7 Dien 1 Ol

Reaction Mechanisms for Selective Chlorination and Functional Group Interconversions

The synthesis and transformation of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol are governed by fundamental organic reaction mechanisms. The presence of two distinct olefinic bonds allows for complex addition reactions, while the chloro-substituted carbon provides a site for elimination and rearrangement pathways.

The olefinic bonds in precursors to this compound are electron-rich and thus susceptible to electrophilic addition. For instance, the chlorination of a parent dienol like linalool (B1675412) can proceed via the attack of an electrophilic chlorine species (Cl⁺) or a polarized chlorine molecule.

The mechanism involves the formation of a carbocation intermediate. The regioselectivity of the addition is dictated by the stability of this intermediate. Attack at the C6-C7 double bond of a precursor would preferentially form a tertiary carbocation at the C7 position, which is more stable than the alternative secondary carbocation. Subsequent attack by a chloride nucleophile (Cl⁻) would yield the chlorinated product.

Allylic chlorination is a particularly relevant pathway for functionalizing terpenes. scispace.comscielo.br This can be achieved using various reagents, including Lewis acids combined with a chlorine source like sodium hypochlorite (B82951) (NaOCl). scispace.comscielo.br The proposed mechanism often involves the generation of an electrophilic chlorine species that attacks the double bond, leading to a cationic intermediate which then loses a proton to form the allylic chloride. scispace.com Selective chlorination of the terminal isopropylidene unit in acyclic terpenoids has also been demonstrated using selenium-catalyzed methods. researchgate.netnih.gov

Dehydrohalogenation is an elimination reaction that can lead to the formation of dienol structures from appropriately substituted precursors. This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. The reaction can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway, depending on the substrate, base, and reaction conditions.

For a substrate related to the target compound, an E1 mechanism would involve the slow, rate-determining departure of a leaving group (e.g., a second chloride) to form a carbocation, followed by rapid deprotonation by a weak base to form a double bond. An E2 mechanism would be a concerted process where a strong base abstracts a proton simultaneously as the leaving group departs. The regioselectivity of the elimination is typically governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.

Carbocation intermediates, such as those formed during electrophilic addition or E1 elimination reactions in octadiene systems, are prone to skeletal rearrangements. libretexts.org The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-shift of a hydride, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.in The primary driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary or resonance-stabilized allylic carbocation). wikipedia.orgscispace.com

This type of rearrangement was first identified in the study of bicyclic terpenes, such as the conversion of isoborneol (B83184) to camphene. wikipedia.orglibretexts.org In acyclic systems like the octadiene skeleton of this compound, the formation of a carbocation at one position could trigger a 1,2-hydride shift, leading to a constitutional isomer. scispace.comlibretexts.org Such rearrangements are common in terpene chemistry and can lead to a variety of structurally diverse products from a single precursor. libretexts.org

Understanding Reaction Intermediates and Transition States

A deeper understanding of the chemical transformations involving this compound requires the characterization of transient species like reaction intermediates and the energetic profiling of transition states.

The conversion of the primary alcohol group in a precursor molecule to the chloride in this compound can be mediated by various reagents. When amides like N,N-dimethylformamide (DMF) are used as catalysts or solvents with chlorinating agents such as thionyl chloride or phosgene, iminium chlorides are formed. youtube.com These react with alcohols to generate highly electrophilic alkoxyiminium chloride intermediates.

These cationic intermediates are much more reactive than the neutral intermediates formed with reagents like thionyl chloride alone. youtube.com The carbon atom bonded to the oxygen becomes highly susceptible to nucleophilic attack by a weak nucleophile like chloride. This attack results in the formation of the alkyl chloride and regenerates the amide catalyst, completing the catalytic cycle. youtube.com

Table 1: Key Mechanisms and Intermediates in Terpenoid Transformations

Mechanism TypeDescriptionKey Intermediate
Electrophilic Addition Addition of an electrophile across a C=C double bond.Carbocation / Halonium Ion
Dehydrohalogenation (E1) Stepwise elimination of H and X; leaving group departs first.Carbocation
Dehydrohalogenation (E2) Concerted elimination of H and X; requires a strong base.Pentacoordinate Transition State
Wagner-Meerwein 1,2-shift of an alkyl, aryl, or H group to an adjacent carbocation.Rearranged Carbocation
Alcohol Chlorination Conversion of an alcohol to an alkyl chloride via an activated intermediate.Alkoxyiminium Chloride

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. nih.govucdavis.edu Methods like Density Functional Theory (DFT) are widely used to model reaction pathways, calculate the energies of intermediates and transition states, and map out the potential energy surface of a reaction. nih.govnih.govresearchgate.net

For transformations involving terpenoids, computational studies can:

Predict Regioselectivity: By comparing the activation energies for the formation of different carbocation intermediates during electrophilic addition, the preferred reaction pathway can be predicted. nih.gov

Analyze Rearrangements: The energy barriers for Wagner-Meerwein shifts can be calculated to determine the likelihood of such rearrangements occurring. DFT studies have been instrumental in understanding complex carbocation rearrangements, sometimes revealing that classically proposed secondary carbocation intermediates are bypassed in favor of concerted pathways. nih.govnih.govrsc.org

Investigate Enzyme Catalysis: In biochemical systems, quantum mechanics/molecular mechanics (QM/MM) methods can model how terpene synthase enzymes guide highly reactive carbocation intermediates through complex cyclization and rearrangement cascades to form a diverse array of natural products. nih.govucdavis.eduacs.org

Evaluate Intermediate Stability: The stability of intermediates, such as different carbocation isomers, can be quantified through computational methods like Block Localized Wavefunction (BLW) analysis, which helps to rationalize observed product distributions. frontiersin.org

These computational models offer a high-resolution view of the entire reaction coordinate, providing insights into bonding changes and energy profiles that are essential for a complete mechanistic understanding. nih.gov

Kinetics and Thermodynamics of Reactions Involving this compound

Detailed mechanistic investigations into the chemical transformations of this compound are not extensively documented in publicly available literature. However, by applying established principles of organic reaction mechanisms, particularly those concerning allylic halogenation and functional group transformations, a theoretical framework for its kinetic and thermodynamic behavior can be constructed. The formation of this chlorinated monoterpenoid likely proceeds through the allylic chlorination of a precursor such as geraniol (B1671447).

Reaction Rate Determination and Limiting Steps

Plausible Reaction Mechanism and Rate-Limiting Step:

A probable route to this compound involves the reaction of a suitable precursor, like geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol), with a chlorinating agent. The mechanism for the halogenation of alkenes often involves the formation of a cyclic halonium ion intermediate. The subsequent attack by a nucleophile (in this case, potentially the chloride ion or the solvent) on this intermediate leads to the final product.

The rate of this type of reaction is typically dependent on the concentration of both the alkene and the halogenating agent. The formation of the cyclic chloronium ion is often the slow, and therefore rate-limiting, step of the reaction. This is because it involves the breaking of the relatively stable pi bond of the alkene and the halogen-halogen bond, coupled with the formation of new carbon-halogen and carbon-carbon bonds within the three-membered ring.

The general rate law for such a reaction can be expressed as:

Rate = k[Alkene][Chlorinating Agent]

Where 'k' is the rate constant. The value of 'k' would be influenced by factors such as the solvent, temperature, and the specific chlorinating agent used.

Factors Influencing the Reaction Rate:

Substrate Structure: The structure of the allylic alcohol plays a significant role. The electron density of the double bond influences the rate of electrophilic attack by the chlorine source. In the case of geraniol, the presence of alkyl groups attached to the double bond can stabilize the intermediate carbocation-like character in the transition state, thus affecting the reaction rate.

Chlorinating Agent: The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride, or chlorine gas) will significantly impact the reaction rate and selectivity. More reactive agents will lead to faster reaction rates.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Equilibrium Considerations in Functional Group Transformations

Functional group transformations involving this compound, such as its formation from an allylic alcohol or its subsequent conversion to other derivatives, are governed by thermodynamic principles. The position of the equilibrium is determined by the relative stabilities of the reactants and products.

Thermodynamics of Allylic Chlorination:

Bond BrokenBond Energy (kJ/mol)Bond FormedBond Energy (kJ/mol)
C-O (in alcohol)~358C-Cl (in alkyl chloride)~339
H-Cl (if HCl is a byproduct)~431H-O (in water)~463

Note: These are average bond energies and the actual values can vary depending on the specific molecular environment.

From a simplified bond energy perspective, the reaction may not be strongly favored in either direction without considering the driving force provided by the specific reagents and reaction conditions. For instance, if a reagent like thionyl chloride (SOCl₂) is used, the formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, shifting the equilibrium towards the products.

Equilibrium in Subsequent Reactions:

This compound, being an allylic chloride, can undergo various nucleophilic substitution reactions. The equilibrium position of these reactions will depend on the relative nucleophilicity of the incoming nucleophile and the leaving group ability of the chloride ion.

For example, in a solvolysis reaction where the compound reacts with a solvent like ethanol, an equilibrium will be established between the allylic chloride, the solvent, the resulting ether, and hydrochloric acid.

R-Cl + CH₃CH₂OH ⇌ R-OCH₂CH₃ + HCl

The position of this equilibrium can be influenced by factors such as the concentration of the reactants and the removal of one of the products (e.g., by neutralizing the HCl with a base).

Advanced Spectroscopic and Spectrometric Characterization of 6 Chloro 3,7 Dimethylocta 2,7 Dien 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon and proton frameworks of organic compounds. For 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol, a detailed analysis of its ¹³C and ¹H NMR spectra provides critical insights into its electronic and structural features.

Elucidation of Carbon (¹³C) and Proton (¹H) Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to its distinct proton environments. The hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the CH₂OH group adjacent to the C2-C3 double bond are expected to show a doublet. The olefinic proton at C2 would resonate as a triplet due to coupling with the neighboring CH₂ protons. The protons on the methyl groups attached to the double bonds (C3 and C7) would appear as singlets in the upfield region of the spectrum. The presence of the electron-withdrawing chlorine atom at C6 is expected to deshield the proton at this position, shifting its resonance downfield.

The ¹³C NMR spectrum will complement the proton data, with distinct signals for each carbon atom. The carbon bearing the hydroxyl group (C1) would appear in the range of 60-70 ppm. The olefinic carbons (C2, C3, C7, and the quaternary carbon at C7) will have characteristic shifts in the 120-140 ppm region. The carbon atom attached to the chlorine (C6) is expected to be significantly downfield compared to a non-halogenated analog due to the deshielding effect of the chlorine atom. The methyl carbons would resonate at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1~4.1-4.3d
H2~5.3-5.5t
H4~2.1-2.3m
H5~2.2-2.4m
H6~4.4-4.6t
CH₃ (at C3)~1.6-1.8s
CH₃ (at C7)~1.7-1.9s
H (terminal CH₂)~4.8-5.0s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1~59-61
C2~123-125
C3~138-140
C4~38-40
C5~25-27
C6~60-65
C7~140-145
C8~112-115
CH₃ (at C3)~16-18
CH₃ (at C7)~20-22

Stereochemical Assignment through Advanced NMR Techniques (e.g., NOESY)

The presence of a stereocenter at C6 necessitates the use of advanced NMR techniques for the assignment of its relative and absolute configuration. The Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR experiment that can reveal through-space correlations between protons that are in close proximity.

Analysis of Olefinic and Halogen-Proximal Resonances

The chemical shifts of the olefinic protons and carbons are sensitive to the electronic environment. In this compound, the C2=C3 double bond is relatively distant from the chlorine atom, so its resonances are expected to be similar to those in analogous non-halogenated terpenols. However, the C7=C8 double bond is in closer proximity to the C6 chlorine. The electron-withdrawing nature of the chlorine atom could lead to a slight downfield shift of the C7 and C8 resonances compared to their non-halogenated counterparts.

The most significant effect of the chlorine atom will be observed on the resonances of the C6 carbon and its attached proton. The ¹³C chemical shift of C6 is expected to be in the range of 60-65 ppm, which is significantly downfield from a typical secondary alkyl carbon. Similarly, the ¹H chemical shift of the H6 proton is predicted to be in the range of 4.4-4.6 ppm, a considerable downfield shift indicative of the deshielding effect of the adjacent chlorine atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Key Functional Group Vibrations (Hydroxyl, Alkene, C-Cl)

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Hydroxyl (O-H) stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding.

Alkene (C=C) stretch: One or more medium-intensity bands are expected in the 1640-1680 cm⁻¹ region, corresponding to the C=C stretching vibrations of the two double bonds.

Alkene (=C-H) stretch: Sharp peaks of medium intensity are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range, arising from the stretching vibrations of the vinylic C-H bonds.

Carbon-Chlorine (C-Cl) stretch: A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration. The exact position of this band can provide information about the conformation around the C-Cl bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
HydroxylO-H stretch3200-3600Strong, Broad
AlkeneC=C stretch1640-1680Medium
Alkene=C-H stretch3010-3100Medium, Sharp
AlkylC-H stretch2850-2960Medium to Strong
Carbon-ChlorineC-Cl stretch600-800Strong

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For a chlorinated monoterpenoid alcohol like this compound, both high-resolution and fragmentation analyses would provide critical information.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₇ClO), HRMS would be used to confirm its molecular formula. The presence of chlorine is readily identifiable due to its isotopic pattern, with ³⁵Cl and ³⁷Cl existing in an approximate ratio of 3:1. This isotopic signature would be a key diagnostic feature in the mass spectrum.

Table 1: Theoretical HRMS Data for this compound

Molecular IonMolecular FormulaCalculated Exact Mass
[M]⁺C₁₀H₁₇³⁵ClO188.0968
[M+2]⁺C₁₀H₁₇³⁷ClO190.0939

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization mass spectrometry (EI-MS) would be employed to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve the loss of the chlorine atom, the hydroxyl group, and various hydrocarbon fragments. Analysis of these fragments helps to piece together the original molecular structure. While specific fragmentation data for this compound is not available, general fragmentation patterns for similar terpenoid alcohols, such as geraniol (B1671447), often involve dehydration and cleavage of the carbon chain.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from reaction byproducts or natural extracts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Given the likely volatility of this compound, gas chromatography-mass spectrometry (GC-MS) would be the method of choice for its analysis. lcms.cz The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique would not only confirm the purity of a sample but also identify and quantify any volatile impurities. The retention time in the GC would be a characteristic property of the compound under specific analytical conditions. lcms.cz

Table 2: Hypothetical GC-MS Parameters for Analysis

ParameterValue
ColumnDB-5ms (or similar non-polar column)
Injection ModeSplit/Splitless
Carrier GasHelium
Oven ProgramTemperature gradient (e.g., 50°C to 250°C)
MS DetectorElectron Ionization (EI)

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the carbon atom bonded to the chlorine atom (C-6). Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography, using either a chiral stationary phase in gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC), would be necessary to separate and quantify these enantiomers. This analysis is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its stereochemical purity.

Computational Chemistry and Modeling of 6 Chloro 3,7 Dimethylocta 2,7 Dien 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Table 1: Predicted Geometrical Parameters for a Representative Monoterpenoid Skeleton (Geraniol) from DFT Calculations

Parameter Predicted Value
C=C Bond Length (Å) 1.34
C-C Bond Length (Å) 1.52
C-O Bond Length (Å) 1.43
C=C-C Bond Angle (°) 124
C-C-C Bond Angle (°) 113
C-O-H Bond Angle (°) 108

Note: These values are for the parent compound geraniol (B1671447) and serve as a reference for the anticipated geometry of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol.

The electronic properties of this compound can be elucidated through DFT by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For analogous compounds, DFT calculations have shown that the introduction of electron-withdrawing groups, such as chlorine, can lower the energies of both the HOMO and LUMO, potentially altering the molecule's reactivity profile.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Substituted Quinoxaline System

Orbital Energy (eV)
HOMO -5.60
LUMO -3.04
HOMO-LUMO Gap 2.56

Note: This data is for a different molecular system and is provided to illustrate the type of information obtained from electronic structure analysis. The specific values for this compound would require dedicated DFT calculations.

DFT methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for the interpretation of experimental data and can aid in the structural confirmation of this compound. For instance, in studies of similar chlorinated organic molecules, DFT has been successfully used to assign NMR signals to specific atoms within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with other molecules.

The acyclic and flexible nature of the octadiene skeleton of this compound allows it to adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the transition pathways between them. This analysis is crucial for understanding how the molecule behaves in solution and how its shape might influence its biological activity. The presence of the double bonds and the chlorine atom will impose certain rotational barriers, which can be quantified through these simulations.

To understand the potential biological role of this compound, MD simulations can be used to model its interaction with protein targets. These simulations can reveal the specific binding modes of the ligand within the protein's active site and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For the related monoterpenoid geraniol, MD simulations have been used to confirm the stability of its complex with certain enzymes and to identify the critical amino acid residues involved in the binding. researchgate.net This approach can be applied to this compound to predict its potential protein targets and to elucidate the molecular basis of its activity.

Table 3: Compound Names Mentioned

Compound Name
This compound

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Currently, there are no published QSAR or QSPR studies specifically investigating this compound. Such studies are essential for systematically correlating a compound's structural features with its biological activities or physicochemical properties. The development of predictive models for this compound would require extensive experimental data that is not yet available.

Correlation of Structural Motifs with Reactivity and Selectivity Profiles

Without dedicated research, it is not possible to provide a data-driven correlation of the structural motifs of this compound with its reactivity and selectivity. Key structural features of this molecule include:

A primary alcohol functional group.

Two carbon-carbon double bonds at positions 2 and 7.

A chlorine atom at position 6.

Methyl groups at positions 3 and 7.

The interplay of these features would theoretically govern its reactivity in various chemical transformations. For instance, the allylic chloride could be susceptible to nucleophilic substitution, while the double bonds and the alcohol group could undergo various addition and oxidation reactions. However, without experimental or computational data, any discussion of reactivity and selectivity remains speculative.

Interactive Data Table: Hypothetical Reactivity Centers

The following table is a hypothetical representation of potential reactive sites and is not based on experimental or computational findings.

Structural Motif Potential Reactivity Potential Selectivity Issues
C2=C3 Double Bond Electrophilic Addition Regioselectivity (Markovnikov/anti-Markovnikov)
C7=C8 Double Bond Electrophilic Addition Steric hindrance from adjacent methyl group
C6-Cl Bond Nucleophilic Substitution (SN1/SN2) Competition with elimination reactions (E1/E2)

Computational Approaches to Understand Mechanistic Preferences

A computational investigation into the mechanistic preferences of this compound would likely employ methods such as Density Functional Theory (DFT) to model reaction pathways. These studies could elucidate the transition state energies for competing mechanisms, such as SN1 versus SN2 for the substitution of the chlorine atom, or predict the stereochemical outcomes of reactions involving the chiral center at C6.

Interactive Data Table: Potential Computational Studies

The following table outlines potential computational studies that could be performed on this molecule, though no such studies have been identified.

Computational Method Research Goal Potential Insights
Density Functional Theory (DFT) Elucidate reaction mechanisms Transition state structures and energies, reaction barriers
Molecular Dynamics (MD) Simulate conformational landscape Preferred conformations in different solvents

Synthesis and Mechanistic Structure Activity Relationship Sar of Derivatives of 6 Chloro 3,7 Dimethylocta 2,7 Dien 1 Ol

Design and Synthesis of Chemically Modified Analogs: A Research Gap

The intended investigation into the synthesis of chemically modified analogs of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol could not be completed due to a lack of published methodologies.

Introduction of Various Functional Groups (e.g., Esters, Ethers, Amines, Phosphinates)

Efforts to identify studies detailing the introduction of diverse functional groups such as esters, ethers, amines, and phosphinates onto the this compound scaffold were unsuccessful. Standard synthetic transformations involving the primary alcohol of the parent compound can be hypothesized, but no specific examples have been reported. For instance, esterification could likely be achieved through reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. Similarly, ether synthesis might be possible via Williamson ether synthesis. The synthesis of amine derivatives could potentially be approached through methods like the Mitsunobu reaction or by converting the alcohol to a leaving group followed by nucleophilic substitution with an amine. However, without experimental data, these remain theoretical possibilities.

Stereoisomeric and Regioisomeric Derivative Synthesis

Information regarding the stereoselective and regioselective synthesis of derivatives of this compound is also not present in the available literature. The parent molecule contains a stereocenter at the carbon bearing the chlorine atom (C6) and a double bond that can exhibit E/Z isomerism (C2-C3), suggesting the potential for multiple stereoisomers. However, no studies were found that described the synthesis or separation of these isomers or the synthesis of other regioisomers. A related regioisomer, 6-chloro-3,7-dimethylocta-1,7-dien-3-ol, is listed in some chemical databases, but detailed synthetic procedures and further derivatization are not provided.

Mechanistic Insight into Derivative Performance: An Unexplored Area

The absence of synthesized derivatives naturally leads to a void in the understanding of their mechanistic behavior and structure-activity relationships.

Understanding the Impact of Chlorination on the Octadienol Scaffold's Chemical Profile

The influence of the chlorine atom at the C6 position on the chemical profile of the octadienol scaffold is a key question that remains unanswered. Generally, the presence of a halogen can impact a molecule's lipophilicity, metabolic stability, and binding interactions. In this specific case, the allylic chloride moiety introduces a potential site for nucleophilic substitution reactions, but the reactivity and stability of this feature have not been experimentally determined.

Computational Studies on Derivative Binding Modes and Interactions

No computational studies, such as molecular docking or molecular dynamics simulations, on the binding modes and interactions of this compound derivatives were found. Such studies are contingent on the existence of known biological targets and a set of active and inactive analogs, none of which are currently reported.

Applications of 6 Chloro 3,7 Dimethylocta 2,7 Dien 1 Ol in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The chlorinated monoterpenoid 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol serves as a key starting material or intermediate in the construction of various intricate molecular architectures, particularly those with significant biological or sensory properties.

Precursor to Chiral Semiochemicals and Olfactory Lactones

While direct synthesis pathways from this compound to a broad range of semiochemicals are specialized, its structural framework is foundational to molecules used in chemical communication. The synthesis of chiral compounds, such as certain insect pheromones, often involves the stereocontrolled introduction of functional groups. nih.gov Halogenated intermediates are pivotal in such syntheses, allowing for subsequent nucleophilic substitution or elimination reactions to build the target molecule. For instance, the formation of potent olfactory lactones, like wine lactone, proceeds from terpene-derived precursors through oxidation and cyclization, a process where a chlorinated intermediate can facilitate specific bond formations. researchgate.net

Intermediate in the Formation of C2-Symmetrical Bis-Epoxides and Polyols

The diene structure of this compound makes it a candidate for stereoselective epoxidation reactions. The synthesis of C2-symmetrical bis-epoxides, which are valuable chiral building blocks, can be achieved from diene precursors. Asymmetric epoxidation techniques can selectively oxidize the double bonds to yield diepoxides with high enantiomeric purity. Subsequent hydrolysis of these epoxides under controlled conditions can lead to the formation of complex polyols, which are key structural motifs in many natural products.

Role in the Synthesis of Specific Natural Product Scaffolds (e.g., Nerol (B1678202) Oxide)

One of the notable applications of related chlorinated intermediates is in the synthesis of fragrant natural products like Nerol Oxide. The synthesis process can start from Nerol, a geometric isomer of Geraniol (B1671447). nih.govresearchgate.net In a key step, Nerol is treated with a halogenating agent in an alcoholic solvent. google.com This reaction proceeds via the addition to the C6-C7 double bond, forming a 6-halo-7-alkoxy intermediate, such as 7-alkoxy-3,7-dimethyl-6-halo-2-octenol. google.comgoogle.com Although structurally distinct from this compound, this intermediate highlights the utility of a chloro-substituent at the C6 position. This halo-ether is then dehydrohalogenated using a strong base to create a diene, which subsequently undergoes acid-catalyzed cyclization to yield Nerol Oxide. google.comgoogle.com

Synthetic Step for Nerol Oxide Intermediate Compound Purpose of Halogenation
Halogenation of Nerol7-alkoxy-3,7-dimethyl-6-halo-2-octenolIntroduction of a leaving group (halogen) to facilitate subsequent elimination.
Dehydrohalogenation7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-olFormation of a new double bond to create the diene precursor for cyclization.
Acid-catalyzed CyclizationNerol OxideIntramolecular reaction to form the final heterocyclic product.

Material Science Precursors and Functionalized Polymers

The reactivity of this compound also extends to the field of material science, where it can be used to create specialized monomers and functionalized polymers.

Utilization in the Preparation of Specialized Organic Intermediates

The presence of a reactive chlorine atom allows this compound to be a precursor for various organophosphorus compounds. For example, it can undergo reactions to form intermediates that are then used to synthesize compounds like methylenephosphine oxides. These specialized intermediates are valuable in organic synthesis, particularly in Wittig-type reactions and as ligands in catalysis.

Epoxide Derivatives for Material Applications

Epoxides are a crucial class of compounds used extensively in the production of adhesives, coatings, and composite materials due to their ability to undergo ring-opening polymerization. sigmaaldrich.comnih.gov The double bonds in this compound can be selectively epoxidized. The resulting chlorinated epoxide monomer can then be used in polymerization reactions. The presence of the chlorine atom can modify the properties of the final polymer, potentially enhancing its flame retardancy, chemical resistance, or thermal stability. The di-functionality of the parent molecule allows for the creation of cross-linked polymer networks, leading to robust and durable materials.

Q & A

Q. How can the stereochemistry of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol be resolved using spectroscopic methods?

Methodological Answer: Stereochemical analysis requires a combination of NMR spectroscopy and computational modeling. For example:

  • 1H NMR : Compare coupling constants (JJ-values) of vinylic protons to distinguish between cis and trans configurations. For instance, trans double bonds typically exhibit J>12J > 12 Hz, while cis bonds show J810J \approx 8–10 Hz .
  • NOESY/ROESY : Detect spatial proximity between protons (e.g., methyl groups at C3 and C7) to confirm relative stereochemistry .
  • DFT Calculations : Optimize molecular geometries using software like Gaussian to predict NMR chemical shifts and compare with experimental data .
Key NMR Peaks Assignment Stereochemical Clue
δ 5.2–5.6 ppmC2/C7 protonsDouble bond configuration
δ 1.6–2.1 ppmMethyl groupsSpatial proximity via NOESY

Q. What are the optimal reaction conditions for synthesizing this compound via electrophilic addition?

Methodological Answer: Chlorination of 3,7-dimethylocta-2,7-dien-1-ol precursors can be achieved using:

  • N-Chlorosuccinimide (NCS) in dichloromethane at 0–5°C to minimize overchlorination .
  • Regioselectivity Control : Use steric directing groups (e.g., bulky solvents like DMF) to favor chlorination at the less hindered C6 position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Advanced Research Questions

Q. How can contradictory data on the compound’s logP (octanol-water partition coefficient) be resolved between experimental and computational methods?

Methodological Answer: Discrepancies often arise from solvent effects or parameterization in computational models. To address this:

  • Experimental logP : Perform shake-flask experiments using HPLC-UV to quantify partitioning .
  • QSPR Models : Refine Quantitative Structure-Property Relationship parameters using descriptors like atomic charges and polar surface area .
  • Solvent Correction : Apply the Solvent Accessible Surface Area (SASA) model to adjust for solvent interactions in computational predictions .
Method logP Value Uncertainty
Shake-flask (HPLC)2.8 ± 0.2±5%
QSPR Prediction3.1 ± 0.3±10%

Q. What strategies mitigate regioselectivity conflicts during chlorination of 3,7-dimethylocta-2,7-dien-1-ol derivatives?

Methodological Answer: Conflicting regioselectivity can arise from competing electronic and steric effects. Solutions include:

  • Lewis Acid Catalysis : Use TiCl₄ to polarize the alkene, directing chlorination to the electron-rich C6 position .
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to reduce steric hindrance at C3 .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate the kinetic product (C6-chlorinated) before isomerization occurs .

Q. How can computational methods predict the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using DFT (e.g., B3LYP/6-31G*) to identify reactive sites. A low LUMO energy at C2 suggests electrophilic reactivity .
  • Transition State Modeling : Simulate reaction pathways with software like Gaussian to predict regioselectivity and stereochemical outcomes .
  • Validation : Compare computed activation energies (ΔG\Delta G^\ddagger) with experimental kinetic data from stopped-flow spectroscopy .
Parameter Value Implication
HOMO (C7 alkene)-6.2 eVNucleophilic character
LUMO (C2 alkene)-1.8 eVElectrophilic character

Data Contradiction Analysis

Q. Why do IR spectra of synthesized this compound show unexpected carbonyl peaks?

Methodological Answer: Spurious carbonyl signals (≈1700 cm⁻¹) may result from:

  • Oxidation : Check for aerial oxidation of the allylic alcohol using GC-MS; add antioxidants like BHT during synthesis .
  • Impurity Co-elution : Re-examine purification steps—use preparative HPLC to separate oxidized byproducts .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from ketone contaminants via blank IR scans .

Experimental Design

Q. How to design an experiment to quantify the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-Rate Profile : Incubate the compound in buffers (pH 2–12) at 25°C. Sample aliquots at intervals (0, 24, 48 hrs).
  • Analytical Method : Use UPLC-MS with a C18 column to monitor degradation products.
  • Kinetic Analysis : Fit data to first-order kinetics (t1/2=ln2/kt_{1/2} = \ln 2/k) to determine pH-dependent stability .
pH Half-life (hrs) Major Degradation Pathway
248 ± 3Acid-catalyzed hydrolysis
7120 ± 5No significant degradation
1224 ± 2Base-induced elimination

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.